2-amino-N-methylcyclopentane-1-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines .
Scientific Research Applications
2-Amino-N-methylcyclopentane-1-carboxamide is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-methylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in therapeutic applications .
Comparison with Similar Compounds
- 2-Amino-N-ethylcyclopentane-1-carboxamide
- 2-Amino-N-methylcyclohexane-1-carboxamide
- 2-Amino-N-methylcyclopropane-1-carboxamide
Comparison: Compared to these similar compounds, 2-amino-N-methylcyclopentane-1-carboxamide is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and potential therapeutic applications .
Biological Activity
2-Amino-N-methylcyclopentane-1-carboxamide, a cyclic amine compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant research findings.
- Molecular Formula : C7H14N2O
- Molecular Weight : 142.20 g/mol
- Structure : The compound features a cyclopentane ring with an amino group and a carboxamide functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the amino and carboxamide groups allows for:
- Hydrogen Bonding : Facilitates binding to target proteins and enzymes.
- Modulation of Enzyme Activity : Potentially inhibits or activates specific enzymatic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Neurotransmitter Modulation
Compounds similar to this compound have been shown to act as selective agonists for metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission. This suggests potential therapeutic implications in treating neurological disorders such as anxiety and depression.
2. Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound may inhibit bacterial aminoacyl-tRNA synthetases (aaRS), which are essential for protein synthesis in bacteria. This mechanism positions this compound as a candidate for developing novel antibacterial agents .
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Interaction
A study investigating the interaction of this compound with mGluRs demonstrated significant binding affinity, indicating its potential as a therapeutic agent for neurological conditions. The research utilized radiolabeled binding assays to quantify receptor interactions, revealing that the compound could enhance glutamate signaling pathways.
Case Study: Antibacterial Activity
In vitro assays were conducted to evaluate the antibacterial efficacy of derivatives of this compound against common pathogens such as Staphylococcus aureus. Results indicated that certain derivatives exhibited promising inhibitory effects on bacterial growth, suggesting their utility in developing new antibiotics .
Future Directions
Ongoing research is essential to further elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:
- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity.
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
Properties
IUPAC Name |
2-amino-N-methylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-7(10)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBYDXTZQIAZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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